molecular formula C20H20N4OS B6428419 N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide CAS No. 2034373-42-5

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide

Cat. No. B6428419
CAS RN: 2034373-42-5
M. Wt: 364.5 g/mol
InChI Key: OUBKVMVRDKLESS-UHFFFAOYSA-N
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Description

“N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide” is a complex organic compound that incorporates several important functional groups and structural motifs, including a thiophene ring, a pyrazole ring, and an indole ring . Thiophene and its derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. Thiophene derivatives are typically synthesized via condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . Enaminones, which are extremely stable species, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, a pyrazole ring, and an indole ring. These rings are connected by various functional groups, including a carboxamide group . The presence of these rings and groups contributes to the compound’s chemical properties and potential biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the presence of its various functional groups and structural motifs. For example, the thiophene ring could participate in electrophilic aromatic substitution reactions, while the carboxamide group could undergo hydrolysis or other reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Many thiophene derivatives are known to possess various therapeutic properties, but they may also have potential side effects or toxicities .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities associated with thiophene derivatives, this compound could be a promising candidate for the development of new therapeutic agents .

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-13-19(18-8-5-11-26-18)14(2)24(23-13)10-9-21-20(25)17-12-15-6-3-4-7-16(15)22-17/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBKVMVRDKLESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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